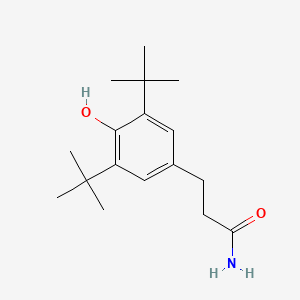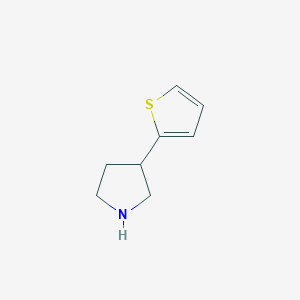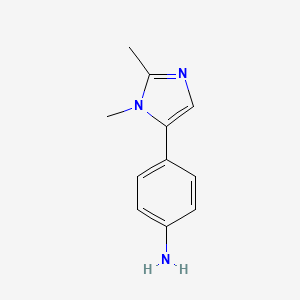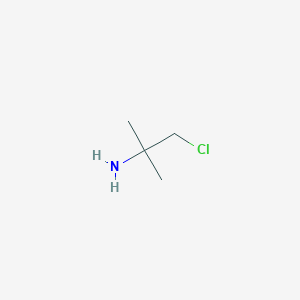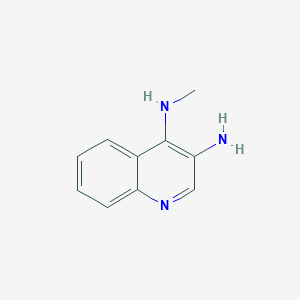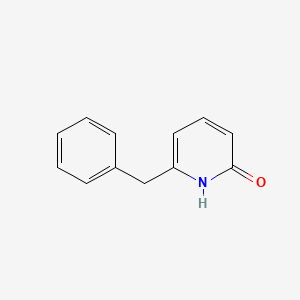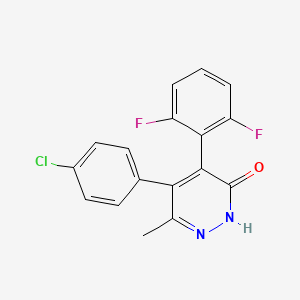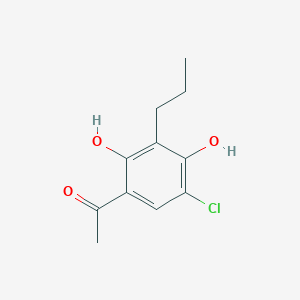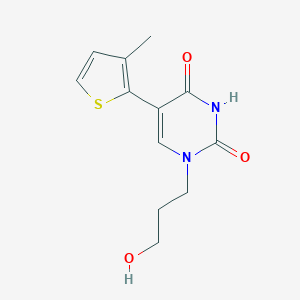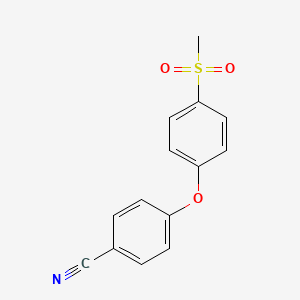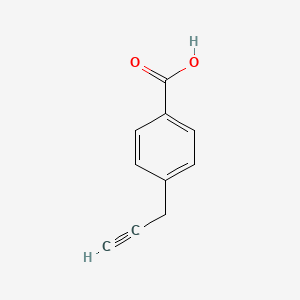
4-(Prop-2-YN-1-YL)benzoic acid
Vue d'ensemble
Description
4-(Prop-2-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of a propynyl group attached to the benzene ring of benzoic acid. This compound is known for its utility in various chemical reactions and applications, particularly in the field of chemical probe synthesis .
Méthodes De Préparation
The synthesis of 4-(Prop-2-YN-1-YL)benzoic acid typically involves the reaction of propargyl bromide with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the propynyl group from propargyl bromide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(Prop-2-YN-1-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Prop-2-YN-1-YL)benzoic acid is widely used in scientific research, particularly in the synthesis of chemical probes. These probes are essential tools in chemical biology for studying biological processes and identifying molecular targets. The compound’s trifunctional nature, with a light-activated benzophenone, alkyne tag, and carboxylic acid handle, makes it highly versatile for various applications . It is used in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In drug discovery and development.
Industry: As a precursor for manufacturing specialized chemicals.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-YN-1-YL)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. This property is exploited in photoaffinity labeling, where the compound is used to identify and study protein interactions and functions .
Comparaison Avec Des Composés Similaires
4-(Prop-2-YN-1-YL)benzoic acid can be compared with other similar compounds, such as:
4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with an additional benzoyl group.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a trifunctional group with a diazirine moiety.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another derivative with a benzoyl group.
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its versatility and utility in chemical probe synthesis.
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-prop-2-ynylbenzoic acid |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2,(H,11,12) |
Clé InChI |
VEALCIROMFSFNA-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

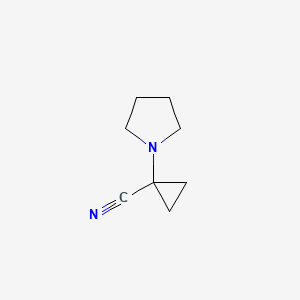
![6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine](/img/structure/B8736994.png)
